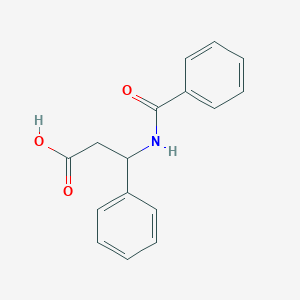

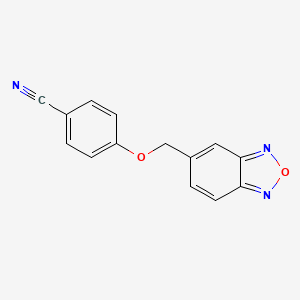

![molecular formula C8H11N5O B1273955 2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one CAS No. 891035-96-4](/img/structure/B1273955.png)

2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one

Vue d'ensemble

Description

The compound "2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one" is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a structure of interest in the field of medicinal chemistry due to its potential biological activities. The papers provided discuss various derivatives of [1,2,4]triazolo[1,5-a]pyrimidine and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is often achieved through one-pot reactions involving the condensation of 3-amino-1,2,4-triazole with other reactants such as malononitrile and aryl aldehydes, or through reactions with 1,3-diketones . These methods are advantageous due to their operational simplicity, good yields, and high selectivity. The use of different starting materials and reaction conditions can lead to the formation of variously substituted derivatives, showcasing the versatility of the synthetic approaches .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and MS spectra . X-ray crystallography has also been employed to determine the structures of certain triorganotin(IV) derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, revealing trigonal bipyramidal geometries and coordination modes .

Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine derivatives can undergo further chemical reactions, such as acid-catalyzed condensation with 1,3-diketones, leading to polycyclic heterocycles . Additionally, reactions with chlorocarboxylic acid chlorides have been used to synthesize amides and to achieve intramolecular alkylation, resulting in the formation of polycondensed heterocycles . These reactions can be fine-tuned to selectively synthesize free bases, achieve oxidative aromatization, or hydrolyze certain rings within the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are closely related to their molecular structures. The introduction of different substituents can significantly alter these properties, which is crucial for the development of compounds with desired biological activities. For instance, the presence of a propyl group in the 2-amino-5-propyl derivative would likely affect its lipophilicity and potentially its biological activity. The antimicrobial activity of certain derivatives has been tested, showing efficacy against Gram-positive bacteria .

Applications De Recherche Scientifique

-

- The [1,2,4]triazolo[1,5-a]pyrimidine is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB 2 cannabinoid agonists, feticide, and adenosine antagonists .

- Several clinical trials and marketed drugs such as Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin indicate the potential of [1,2,4]triazolo[1,5-a]pyrimidine moiety with various functional groups in medicinal chemistry .

- The synthetic strategies used for diversely substituted [1,2,4]triazolo[1,5-a]pyrimidine analogs and their pharmacological applications are well-documented .

-

- [1,2,4]triazolo[1,5-a]pyridine derivatives have found wide application in drug design .

- On the basis of this backbone, drugs GLPG0634 (filgotinib) 1 and CEP33779, 2 highly effective inhibitors of type I and II Janus kinases, were synthesized, whereas compound LY3104607 is a GPR40 receptor inhibitor .

- [1,2,4]Triazolo[1,5-a]pyridine was used in the design of efficient light-emitting materials for phosphorescent OLED devices .

- Methods for obtaining [1,2,4]triazolo[1,5-a]pyridines are summarized in previously published reviews; new methods are presented in this microreview .

-

Synthesis from 2-aminopyridines and nitriles

-

Cyclization using hydroxylamine

- 2-Amino [1,2,4]triazolo[1,5-a]pyridines were obtained by the action of NH2OH·HCl on (2-pyridyl)thiocarbamathioyl derivatives formed by the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate .

- N-Hydroxyformimidamide derivatives were obtained by the action of Me2NCH(OMe)2 followed by NH2OH on 2-aminopyridines .

-

The Dimroth rearrangement

- The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .

- 4,6-Dinitro[1,2,4]triazolo[1,5-a]pyridines were obtained by oxidizing of N’-(pyridin-2-yl)hydrazones of aromatic or heterocyclic aldehydes with Pb(OAc)4 .

- Synthesis from 2-pyridyl-substituted amidines and guanidines

- A common approach to constructing the [1,2,4]triazolo[1,5-a]pyrimidine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .

- For this purpose, oxidizers such as NaOCl, Pb(OAc)4, or MnO2 as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used .

- For the conversion of N-(2-pyridyl)guanidines to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines, a method based on catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system was proposed .

- 2-Amino[1,2,4]pyrazolo[1,5-a]pyridines were also obtained in moderate yields by the action of NCS on N-(2-pyridyl)guanidines, followed by treatment with a base .

Orientations Futures

The triazolopyrimidine scaffold has found numerous applications in medicinal chemistry and continues to be a topic of interest for future research . The structural similarities of the triazolopyrimidine heterocycle with the purine ring have led to different studies investigating triazolopyrimidine derivatives as possible isosteric replacements for purines . The versatility of the triazolopyrimidine heterocycle suggests that it may have applications beyond isosteric replacement strategies .

Propriétés

IUPAC Name |

2-amino-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c1-2-3-5-4-6(14)13-8(10-5)11-7(9)12-13/h4H,2-3H2,1H3,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPHKZAUMLUTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N2C(=N1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394866 | |

| Record name | 2-Amino-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one | |

CAS RN |

891035-96-4 | |

| Record name | 2-Amino-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-propyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

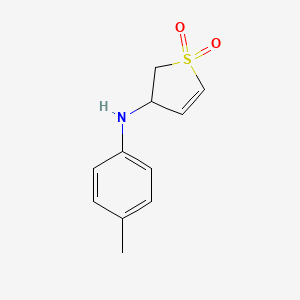

![5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B1273878.png)

![2-[(Phenylsulfinyl)methyl]benzoic acid](/img/structure/B1273885.png)

![3-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B1273887.png)

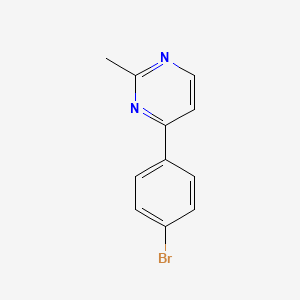

![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)

![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)

![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)